molecular formula C16H16BrClN2O3 B2910721 5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034246-59-6

5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2910721
CAS No.: 2034246-59-6
M. Wt: 399.67
InChI Key: CAODQXTVPJHBQB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 5-Bromo-2-chlorobenzoyl chloride

    • Starting with 5-bromo-2-chlorobenzoic acid, it is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

  • Preparation of 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine

    • This intermediate is synthesized via a multi-step process starting from 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine, which is alkylated using bromoethylamine under basic conditions.

  • Formation of 5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

    • The final compound is formed by coupling the previously synthesized 5-bromo-2-chlorobenzoyl chloride with the amine intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

  • Industrial production would likely focus on optimizing the yield and purity of each intermediate step, employing robust and scalable processes such as flow chemistry or automated synthesis platforms. Key considerations would include cost-effectiveness, environmental impact, and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The methoxy group may undergo oxidative demethylation to yield a corresponding hydroxy group.

  • Reduction

    • The carbonyl group in the pyridine ring can be reduced to form an alcohol.

  • Substitution

    • The halogens (bromo and chloro) on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) in solvents like ethanol or liquid ammonia.

Major Products Formed from These Reactions

  • Oxidation: : Formation of a phenolic compound.

  • Reduction: : Formation of an alcohol derivative.

  • Substitution: : Introduction of nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules:

Biology

  • Biochemical Studies: : It can be used to study enzyme interactions, particularly those involving halogenated aromatic compounds.

Medicine

  • Pharmaceuticals: : Potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

  • Material Science: : It could be used in the development of novel polymers or as a precursor in the synthesis of advanced materials.

Mechanism of Action

Molecular Targets and Pathways Involved

  • The compound likely interacts with specific proteins or enzymes through its halogenated benzamide moiety, potentially inhibiting or modulating their activity. The exact mechanism would depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Unique Features

  • The presence of both bromine and chlorine atoms on the benzene ring, combined with the pyridinone moiety, provides a unique combination of electronic and steric properties that can influence its reactivity and biological activity.

Similar Compounds

  • 5-Bromo-2-chlorobenzamide: : Similar benzene ring substitution pattern but lacks the pyridinone moiety.

  • 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylbenzamide: : Similar pyridinone group but different benzene ring substitutions.

This compound stands out due to its unique combination of functional groups, which provides a diverse array of chemical and biological properties, making it a versatile tool in scientific research.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)13-8-11(17)3-4-14(13)18/h3-4,7-9H,5-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAODQXTVPJHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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